molecular formula C24H21ClN4OS B15079450 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B15079450
M. Wt: 449.0 g/mol
InChI Key: MPMLZSIIJUBVJJ-VULFUBBASA-N
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Description

2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a benzimidazole-derived compound featuring a 2-chlorobenzyl substituent at the N1 position of the benzimidazole core, a sulfanyl-acetohydrazide linker, and an (E)-configured 4-methylphenyl methylidene group. This structure combines a heterocyclic aromatic system with a hydrazide-based side chain, which is often associated with diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The (E)-configuration of the imine group is critical for maintaining planar geometry, influencing intermolecular interactions such as hydrogen bonding and π-stacking, which are vital for target binding .

Properties

Molecular Formula

C24H21ClN4OS

Molecular Weight

449.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H21ClN4OS/c1-17-10-12-18(13-11-17)14-26-28-23(30)16-31-24-27-21-8-4-5-9-22(21)29(24)15-19-6-2-3-7-20(19)25/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+

InChI Key

MPMLZSIIJUBVJJ-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as thioglycolic acid, to introduce the sulfanyl group.

    Hydrazide Formation: The resulting compound is then treated with hydrazine hydrate to form the hydrazide.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-methylbenzaldehyde to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfur atom in the sulfanyl group (-S-) undergoes nucleophilic substitution under specific conditions:

ReagentConditionsProduct FormedSource
Alkyl halides (e.g., CH₃I)Anhydrous DMF, 60–80°CThioether derivatives via alkylation
Aryl diazonium saltsAcidic aqueous mediumArylthio derivatives (e.g., Ar-S-benzimidazole)

These reactions are critical for modifying the compound’s lipophilicity and electronic properties.

Oxidation of the Sulfanyl Group

The sulfanyl bridge can be oxidized to sulfoxide or sulfone derivatives:

Oxidizing AgentConditionsProductSelectivitySource
H₂O₂ (30%)Acetic acid, 50°CSulfoxide (-SO-)Moderate
mCPBADichloromethane, 0°CSulfone (-SO₂-)High

Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies.

Hydrazone Hydrolysis

The hydrazone moiety (C=N-NH-) undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplicationSource
HCl (6M), reflux-Acetohydrazide + 4-methylbenzaldehydeIntermediate purification
NaOH (2M), ethanol-Sodium salt of acetohydrazideSolubility enhancement

Reduction of the Hydrazone Group

Catalytic hydrogenation reduces the C=N bond:

CatalystConditionsProductYieldSource
Pd/C (10%)H₂ (1 atm), ethanolHydrazine derivative85–90%
NaBH₄Methanol, 25°CPartial reduction to secondary amine60%

Condensation with Carbonyl Compounds

The hydrazide group reacts with aldehydes/ketones to form new hydrazones:

Carbonyl CompoundConditionsProductBiological RelevanceSource
4-nitrobenzaldehydeMethanol, HCl, refluxNitro-substituted hydrazoneAntimicrobial activity
IsatinDMSO, 65°CSpiro-oxindole derivativesAnticancer potential

Complexation with Metal Ions

The compound acts as a polydentate ligand for transition metals:

Metal SaltConditionsComplex TypeStability Constant (log β)Source
Cu(II) acetateEthanol, 25°COctahedral Cu(II) complex12.3 ± 0.2
Fe(III) chlorideAqueous methanolFe(III)-hydrazone chelate10.8 ± 0.3

Metal complexes show enhanced radical-scavenging activity compared to the parent compound.

Cyclization Reactions

Under thermal or acidic conditions, intramolecular cyclization occurs:

ConditionsProductDriving ForceSource
PPA, 120°CBenzimidazo[2,1-b]thiazole derivativeAromatic stabilization
H₂SO₄, refluxTetrazole ring formationRing strain minimization

Key Reaction Trends

  • Steric Effects : The 2-chlorobenzyl group hinders nucleophilic attacks at the benzimidazole N1 position.

  • Electronic Effects : Electron-withdrawing substituents on the hydrazone aryl group increase oxidation rates of the sulfanyl bridge.

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic applications and metabolic pathways.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be explored for its potential as an antimicrobial or anticancer agent. The benzimidazole core is known for its biological activity, and modifications can enhance its efficacy.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for interactions with various biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole core can bind to DNA or proteins, disrupting their normal function.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of benzimidazole-acetohydrazide derivatives with variations in substituents on the benzyl and methylidene groups. Key structural analogs and their differences are summarized below:

Compound Name Substituents (Benzyl Group) Substituents (Methylidene Group) Key Features
Target Compound 2-Chlorobenzyl 4-Methylphenyl Moderate hydrophobicity; balanced electronic effects from Cl and CH₃ groups
2-{[1-(4-Chlorobenzyl)-1H-Benzimidazol-2-yl]Sulfanyl}-N′-{(E)-[4-(Dimethylamino)Phenyl]Methylene}Acetohydrazide 4-Chlorobenzyl 4-(Dimethylamino)phenyl Electron-rich dimethylamino group enhances solubility and polar interactions
2-{[1-(2-Chlorobenzyl)-1H-Benzimidazol-2-yl]Sulfanyl}-N′-[(E)-(4-Fluorophenyl)Methylene]Acetohydrazide 2-Chlorobenzyl 4-Fluorophenyl Increased electronegativity from F; potential for stronger halogen bonding
N′-[(E)-(3-Ethoxy-4-Hydroxyphenyl)Methylene]-2-{[1-(2-Chlorobenzyl)-1H-Benzimidazol-2-yl]Sulfanyl}Acetohydrazide 2-Chlorobenzyl 3-Ethoxy-4-hydroxyphenyl Hydrophilic hydroxyl and bulky ethoxy groups; impacts bioavailability
Key Observations:
  • Electronic Effects : The 4-methylphenyl group in the target compound provides moderate electron-donating effects, whereas the 4-fluorophenyl group in is electron-withdrawing, affecting charge distribution and dipole moments .
  • Solubility and Bioavailability: The dimethylamino group in improves water solubility, while the ethoxy and hydroxyl groups in may enhance membrane permeability but reduce metabolic stability .

Yield Variations :

  • The target compound’s synthesis mirrors methods in , but yields depend on substituent reactivity. For example, electron-deficient aldehydes (e.g., 4-fluorobenzaldehyde in ) may require longer reaction times compared to electron-rich analogs .
Table: Comparative Bioactivity and Properties
Compound LogP (Predicted) Hydrogen Bond Donors/Acceptors Reported Bioactivity
Target Compound 3.8 3/5 Antifungal (Candida spp., IC₅₀: 12 µM)
(4-Dimethylamino analog) 2.5 3/6 Enhanced antibacterial activity (E. coli, MIC: 8 µM) due to improved solubility
(4-Fluorophenyl analog) 4.1 2/5 Anticancer activity (HeLa cells, IC₅₀: 18 µM) via halogen bonding
(3-Ethoxy-4-hydroxyphenyl analog) 3.2 4/6 Anti-inflammatory (COX-2 inhibition, 75% at 10 µM)
Key Findings:
  • The target compound’s antifungal activity is attributed to its balanced LogP and planar imine group, facilitating membrane penetration .
  • The 4-fluorophenyl analog shows higher cytotoxicity, likely due to fluorine’s electronegativity enhancing target binding .
  • Structural similarity metrics (e.g., Tanimoto coefficient) correlate with overlapping bioactivity profiles, as seen in .

Crystallographic and Computational Insights

  • Crystallography : Single-crystal X-ray analysis confirms the (E)-configuration in analogs like , critical for maintaining bioactive conformations. Tools like SHELX and ORTEP aid in structural validation.
  • Molecular Docking: The 4-methylphenyl group in the target compound shows favorable hydrophobic interactions with fungal CYP51 enzymes, while the 4-dimethylamino group in forms hydrogen bonds with bacterial DNA gyrase .

Biological Activity

The compound 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic molecule belonging to the benzimidazole family. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C23H17Cl3N4OS
Molecular Weight 503.8 g/mol
IUPAC Name This compound
InChI Key LGXAQGQHXSSSKG-KKMKTNMSSA-N

The compound's structure includes a benzimidazole core, a chlorobenzyl moiety, and an acetohydrazide group, contributing to its diverse biological interactions.

Antimicrobial Properties

Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial and antifungal properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Candida albicans, suggesting potential applications in treating infections caused by these microorganisms .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. The compound appears to induce apoptosis in cancer cells by interfering with key molecular pathways involved in cell proliferation and survival. In vitro studies have demonstrated that it can reduce cell viability in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : It targets specific enzymes involved in DNA synthesis and repair, leading to disruptions in cellular processes essential for cancer cell survival.
  • Induction of Apoptosis : The compound promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

Study 1: Antimicrobial Efficacy

A study conducted by El Shehry et al. evaluated novel benzimidazole derivatives for their antimicrobial efficacy. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Study 2: Anticancer Activity

In a separate investigation, the compound was tested against MCF-7 breast cancer cells. The findings revealed that treatment with this hydrazide led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure. Additionally, flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

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